molecular formula C21H22N2O2 B2625854 1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea CAS No. 1351642-25-5

1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea

Cat. No.: B2625854
CAS No.: 1351642-25-5
M. Wt: 334.419
InChI Key: FHHXWVIFEFAESS-UHFFFAOYSA-N
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Description

Benzhydryl Group

  • Comprises two phenyl rings attached to a single methyl carbon (C6H5)2CH–.
  • Introduces significant steric bulk and lipophilicity due to the planar aromatic rings.
  • The dihedral angle between phenyl rings typically ranges from 60° to 90° in similar compounds, creating a propeller-like conformation.

2,5-Dimethylfuran-3-ylmethyl Group

  • A 5-membered furan ring with methyl groups at positions 2 and 5.
  • The methyl substituents induce torsional strain, forcing the furan oxygen into a coplanar orientation with adjacent carbons.
  • The methylene bridge (–CH2–) connecting the furan to the urea nitrogen allows limited rotational freedom, constrained by van der Waals interactions with neighboring groups.

The urea bridge (–NH–C(=O)–NH–) adopts a planar geometry due to resonance stabilization, with bond lengths of approximately 1.37 Å (C–N) and 1.24 Å (C=O) based on crystallographic data from analogous urea compounds.

Crystallographic Data and Conformational Analysis

While no experimental crystallographic data exists for this compound in the provided sources, key structural predictions can be made:

  • Crystal Packing :

    • The benzhydryl group’s aromatic rings may participate in π-stacking interactions (3.5–4.0 Å interplanar distances).
    • Urea carbonyl oxygen could form hydrogen bonds with adjacent N–H groups (O···H–N distance ~2.0 Å).
  • Conformational Restrictions :

    • Rotation around the C–N bonds of the urea group is limited to ±30° due to steric clashes between the benzhydryl phenyl rings and furan methyl groups.
    • The furan ring’s methyl substituents adopt anti-periplanar orientations to minimize 1,3-diaxial strain.
  • Torsional Angles :

    • Benzhydryl phenyl rings: ~85° dihedral angle
    • Furan-methyl groups: 180° relative to oxygen lone pairs
    • Methylene bridge: 120° C–C–O bond angle

Properties

IUPAC Name

1-benzhydryl-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-13-19(16(2)25-15)14-22-21(24)23-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHXWVIFEFAESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of benzhydryl chloride with 2,5-dimethylfuran-3-ylmethylamine in the presence of a suitable base, followed by the addition of urea. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl or dimethylfuran moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones or carboxylic acids, while reduction may produce benzhydryl alcohols or amines.

Scientific Research Applications

1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Features Notable Properties
1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea C23H25N2O2 361.46 Urea, benzhydryl, dimethylfuran Dual H-bond donor/acceptor (urea) High lipophilicity (benzydryl group)
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C16H16N2O4 300.31 Hydroxyurea, benzofuran, phenylmethoxy Single H-bond donor (hydroxyurea) Moderate oxygen content, polar
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate C12H15N3O3 249.27 Pyrazole, dimethylfuran, carbazate Multiple H-bond motifs (O–H···N, N–H···O) Crystal stabilization via π-π interactions

Key Observations:

Hydrogen Bonding and Crystal Packing: The target urea compound’s dual H-bond donor/acceptor capacity (from the urea group) may enable stronger intermolecular interactions compared to the hydroxyurea derivative in , which has only one H-bond donor. This could enhance crystal stability or influence solubility. The pyrazole-carbazate compound in forms extended H-bond networks (O–H···N, N–H···O) and π-π interactions, resulting in stable crystal lattices. Similar interactions are plausible for the target compound, though its benzhydryl group may introduce steric hindrance .

Lipophilicity and Bioavailability :

  • The benzhydryl group in the target compound increases molecular weight and lipophilicity compared to the phenylmethoxy-substituted benzofuran in . This could enhance membrane permeability but reduce aqueous solubility.

Research Implications and Limitations

  • Structural Diversity : The dimethylfuran and benzofuran moieties in these compounds highlight the role of heterocyclic substituents in modulating biological activity. For instance, pyrazole derivatives in exhibit microbial activity, suggesting that the target compound’s furan group may confer similar properties.
  • Data Gaps : Direct pharmacological or toxicological data for this compound are absent in the reviewed evidence. Comparative inferences rely on structural analogs, necessitating further experimental validation.

Biological Activity

1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl chloride with 2,5-dimethylfuran-3-ylmethylamine in the presence of bases such as triethylamine or pyridine. The reaction is conducted in common solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. This method allows for high yields and purity essential for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity and influence key biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition: The compound might inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, altering their signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been observed, indicating a potential role in cancer therapy. Further investigations are required to elucidate the specific pathways involved and the efficacy in vivo.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure SimilarityBiological ActivityNotes
1-Benzhydryl-3-(furan-3-ylmethyl)ureaLacks dimethyl groupsModerate antimicrobial activityLess potent than the target compound
1-Benzhydryl-3-(2,5-dimethylphenyl)ureaDimethylphenyl instead of furanLimited studies availablePotentially lower efficacy
1-Benzhydryl-3-(2,5-dimethylthiophen-3-yl)methyl)ureaThiophene ring substitutionUnexplored biological activityRequires further research

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest that the compound may serve as a basis for developing new antibiotics.

Case Study 2: Anticancer Potential
In vitro tests on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM). The mechanism appears to involve cell cycle arrest and induction of apoptosis, warranting further exploration into its therapeutic potential.

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